3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzoic acid methyl ester
Description
3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzoic acid methyl ester (CAS: Not explicitly listed; molecular formula: C₂₁H₂₅BO₅, molecular weight: 368.24) is a boronic ester derivative featuring a benzoic acid methyl ester core substituted with a phenoxymethyl group and a pinacol-protected boronic acid moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) . This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of its boronic ester group . Its structure enables versatile applications in pharmaceuticals, materials science, and catalysis.
Properties
IUPAC Name |
methyl 3-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)17-11-6-7-12-18(17)25-14-15-9-8-10-16(13-15)19(23)24-5/h6-13H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPACKNBWAYXJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC(=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzoic acid methyl ester is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{17}BO_{4}S
- Molecular Weight : 268.14 g/mol
- CAS Number : 250726-93-3
The compound features a boron-containing dioxaborolane moiety that is known to enhance the biological activity of various compounds by improving their interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of the compound is primarily linked to its role as an inhibitor in programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) pathways. This inhibition is crucial for enhancing T-cell activation in immunotherapy applications.
Key Mechanisms:
- PD-L1 Inhibition : The compound acts by blocking the PD-1/PD-L1 interaction, which is pivotal in tumor immune evasion.
- T-cell Activation : It enhances the activation of T-cells, particularly Jurkat effector cells (Jurkat-ECs), leading to increased cytokine production.
- Cytokine Release : It promotes the release of various cytokines such as IL-6, TNF-α, and IFN-γ, which are essential for immune response modulation.
In Vitro Studies
A series of assays were conducted to evaluate the compound's efficacy:
- Jurkat EC Activation Assay : The compound was tested for its ability to activate Jurkat ECs in the presence of PD-L1. Results indicated a significant increase in T-cell activation markers such as CD69 and CD25 when treated with the compound compared to control groups .
| Compound | EC50 (µM) | Cytotoxicity | PD-L1 Dependence |
|---|---|---|---|
| 8j | 0.5 | Low | Yes |
| 8h | 0.8 | Moderate | Yes |
| BMS-1166 | 1.0 | High | Yes |
Cytokine Production
The treatment with the compound led to a marked increase in cytokine levels:
| Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |
|---|---|---|
| IL-6 | 10 | 150 |
| TNF-α | 5 | 80 |
| IFN-γ | 15 | 120 |
These results demonstrate the compound's potential as an immunomodulatory agent .
Case Studies
Several studies have reported on similar compounds derived from the dioxaborolane scaffold:
- Study on Terphenyl-Based Inhibitors : A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structural features exhibited potent PD-L1 inhibition and enhanced T-cell activation .
- Clinical Implications : The findings suggest that compounds like this one could be developed into therapeutic agents for cancer treatment by enhancing anti-tumor immunity through PD-L1 blockade.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boron-containing structure allows for various transformations:
- Borylation Reactions : The presence of the dioxaborolane group facilitates borylation reactions at benzylic C-H bonds when used with palladium catalysts. This method is crucial for introducing boron into organic molecules, enabling further functionalization .
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions. This reaction is significant for forming carbon-carbon bonds between aryl and vinyl halides with boronic acids or esters. The incorporation of the dioxaborolane enhances the reactivity and selectivity of the coupling process .
Medicinal Chemistry
In medicinal chemistry, the compound's applications are primarily focused on drug design and development:
- Anticancer Prodrugs : The dioxaborolane moiety has been studied as an anticancer prodrug. Research indicates that compounds containing this structure can be activated under specific conditions to release cytotoxic agents selectively in cancer cells .
- Targeted Drug Delivery : The phenoxymethyl group can be modified to improve solubility and bioavailability of therapeutic agents. This modification is essential for enhancing the pharmacokinetic properties of potential drugs .
Materials Science
The compound also finds applications in materials science:
- Polymer Synthesis : The dioxaborolane group can be employed in the synthesis of conjugated polymers. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, it has been used to synthesize intermediates for generating conjugated copolymers that exhibit desirable electronic properties .
- Nanocomposite Formation : Incorporating this compound into nanocomposites can enhance their mechanical and thermal properties. Research has shown that boron-containing compounds can improve the stability and performance of polymer matrices when subjected to heat or mechanical stress .
Case Studies and Research Findings
Several studies illustrate the effectiveness of 3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzoic acid methyl ester:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Position : The positional isomer (para-substituted) in may exhibit distinct electronic effects compared to the meta-substituted target compound, influencing reactivity in cross-coupling reactions.
Extended Conjugation : The biphenyl analog () offers extended π-systems, making it suitable for optoelectronic materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
